(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine
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Overview
Description
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitroaniline and (S)-2-methylpiperazine.
Nucleophilic Substitution: The 2-chloro-4-nitroaniline undergoes a nucleophilic substitution reaction with (S)-2-methylpiperazine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like potassium carbonate.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and chloro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like potassium carbonate.
Oxidation: Strong oxidizing agents, although specific conditions depend on the desired transformation.
Major Products Formed
Reduction: Formation of (S)-1-(2-Chloro-4-aminophenyl)-2-methylpiperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloro-4-nitrophenyl)-2-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.
(S)-1-(2-Chloro-4-nitrophenyl)-2-phenylpiperazine: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
(2S)-1-(2-chloro-4-nitrophenyl)-2-methylpiperazine |
InChI |
InChI=1S/C11H14ClN3O2/c1-8-7-13-4-5-14(8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 |
InChI Key |
SZDMFUWZPQKVAU-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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